molecular formula C10H20N2O2 B8240057 tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate

tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate

Cat. No.: B8240057
M. Wt: 200.28 g/mol
InChI Key: WKBDQHQZEPPWBJ-YUMQZZPRSA-N
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Description

tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpyrrolidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
  • tert-Butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate

Uniqueness

tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate is unique due to its specific structural features, including the presence of both an amino group and a carboxylate group on a pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1610704-18-1
  • Purity : Typically >95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits characteristics typical of amino acid derivatives, which can influence neurotransmitter systems and metabolic processes.

Biological Activity Overview

Research indicates that this compound may have several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by modulating glutamate signaling pathways, which are crucial in neurodegenerative diseases.
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, potentially reducing oxidative stress in cellular models .
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial activity against various pathogens, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveModulation of glutamate signaling
AntioxidantReduction in oxidative stress
AntimicrobialActivity against specific bacterial strains

Case Study 1: Neuroprotection

A study conducted on neuronal cell lines demonstrated that this compound reduced cell death induced by excitotoxicity. The mechanism was linked to the inhibition of NMDA receptor-mediated calcium influx, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

Case Study 2: Antioxidant Effects

In vitro assays showed that the compound exhibited significant free radical scavenging activity. This was assessed using the DPPH assay, where this compound demonstrated a dose-dependent reduction in DPPH radical concentration.

Case Study 3: Antimicrobial Activity

Research evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that certain concentrations effectively inhibited bacterial growth, highlighting its potential as a lead compound for antibiotic development.

Properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDQHQZEPPWBJ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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